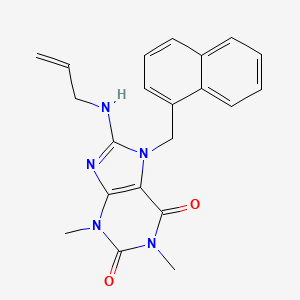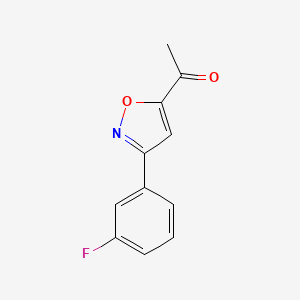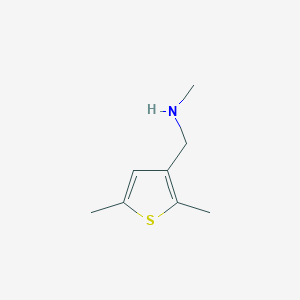
2,4,7-Tribromotropone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C7H3Br3O. It is a derivative of cycloheptatrienone, where three bromine atoms are substituted at the 2, 4, and 7 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one typically involves the bromination of cycloheptatrienone. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while reduction can produce partially brominated cycloheptatrienones .
Wissenschaftliche Forschungsanwendungen
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromo-2,4,6-cycloheptatrien-1-one: Similar structure but different bromination pattern.
3,5,7-Tribromo-2-hydroxy-cycloheptatrien-1-one: Contains a hydroxyl group in addition to bromine atoms.
Uniqueness
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated cycloheptatrienones. This makes it valuable for targeted applications in synthesis and research .
Eigenschaften
CAS-Nummer |
29798-82-1 |
|---|---|
Molekularformel |
C7H3Br3O |
Molekulargewicht |
342.81 g/mol |
IUPAC-Name |
2,4,7-tribromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H |
InChI-Schlüssel |
MXXSTRTVSOUGQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=O)C(=C1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)


![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)
